Ochrocarpin F
Description
Ochrocarpin F is a 4-phenylcoumarin derivative isolated from the bark extract of Mammea neurophylla, a plant studied for its bioactive coumarins. Structurally, it features a benzoylated coumarin core with a 2-methylbutyryl substituent at the C-6 position (Figure 1) . Its molecular formula is C₂₄H₃₀O₈ (molecular weight: 446.5 g·mol⁻¹), confirmed via HRESIMS ([M + H]⁺ at m/z 447.2014) and NMR spectroscopy . Key spectral characteristics include UV absorption maxima at 222 nm and 299 nm, indicative of its conjugated coumarin system, and a base peak at m/z 447 in positive ionization mode .
Properties
Molecular Formula |
C24H30O8 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(1S)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate |
InChI |
InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15-,16?/m0/s1 |
InChI Key |
VBJCSMQHVABALD-QUJPKXGGSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@H](CC)OC(=O)C)CC(O2)C(C)(C)O |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Key Observations :
Acyl Group Position : Ochrocarpin G and I differ from F by the presence of a benzoyl group at C-8, altering their UV profiles (red-shifted λmax) .
Isomeric Acyl Chains : Ochrocarpin H and I feature a 3-methylbutyryl group at C-6 instead of the 2-methylbutyryl in F and G, as confirmed by NMR and mass fragmentation patterns .
Fragmentation Pathways: All compounds exhibit a loss of 56 u (C₄H₈) in positive ionization mode, characteristic of non-cyclized 4-phenylcoumarins with prenyl-like side chains .
Spectral and Chromatographic Differentiation
Q & A
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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